ファシグリファムヘミ水和物

説明

科学的研究の応用

作用機序

Target of Action

Fasiglifam hemihydrate primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . This receptor is a G-protein coupled receptor for medium and long chain saturated and unsaturated fatty acids, playing a crucial role in glucose homeostasis . Fatty acid binding to FFAR1 increases glucose-stimulated insulin secretion and may also enhance the secretion of glucagon-like peptide 1 (GLP-1) .

Mode of Action

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA), indicating that these agonists may bind to distinct binding sites .

Biochemical Pathways

Fasiglifam’s interaction with FFAR1 leads to the potentiation of insulin secretion in a glucose-dependent manner . This is achieved by activating FFAR1 expressed in pancreatic β cells . The augmentation of glucose-induced insulin secretion by fasiglifam, γ-LA, or their combination was completely abolished in pancreatic islets of FFAR1-knockout mice .

Pharmacokinetics

The pharmacokinetics of Fasiglifam hemihydrate have been studied in subjects with varying degrees of renal function . The systemic exposure of Fasiglifam was found to decrease with decreasing renal function, while the exposure of its metabolite M-I increased . Hemodialysis had no effect on Fasiglifam or M-I exposure . In subjects with hepatic impairment, the systemic exposure of Fasiglifam was reduced by approximately 20-40% .

Result of Action

Fasiglifam significantly improved glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It potentiates insulin release in conjunction with plasma free fatty acids (FFAs) in vivo .

Action Environment

The insulinotropic effect of Fasiglifam was found to be suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that the action, efficacy, and stability of Fasiglifam are influenced by the levels of plasma FFAs, indicating a significant role of the metabolic environment in the drug’s action .

生化学分析

Biochemical Properties

Fasiglifam hemihydrate is a selective GPR40 agonist with an EC50 of 14 nM in human GPR40 expressing CHO cell line . It is 400-fold more potent than oleic acid . It interacts with the FFAR1 ligand γ-linolenic acid (γ-LA) in a positive cooperative manner .

Cellular Effects

Fasiglifam hemihydrate has been shown to potentiate insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells . It has also been found to cause a dose-dependent increase in serum total bile acid in rats and dogs . It was withdrawn from Phase III clinical trials due to concerns about liver safety .

Molecular Mechanism

Fasiglifam hemihydrate acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) in both Ca 2+ influx and insulin secretion assays . It is suggested that Fasiglifam hemihydrate and γ-LA may bind to distinct binding sites .

Temporal Effects in Laboratory Settings

In laboratory settings, Fasiglifam hemihydrate has been observed to cause a dose-dependent increase in serum total bile acid in rats and dogs . The study was terminated due to liver safety concerns .

Dosage Effects in Animal Models

In animal models, the insulinotropic effect of Fasiglifam hemihydrate was suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that Fasiglifam hemihydrate potentiates insulin release in conjunction with plasma FFAs in vivo .

Metabolic Pathways

Fasiglifam hemihydrate is involved in the metabolic pathways related to the GPR40 receptor and insulin secretion . It is suggested that Fasiglifam hemihydrate exerts its effects by acting cooperatively with endogenous plasma FFAs .

Transport and Distribution

Fasiglifam hemihydrate has been found to inhibit multiple influx (NTCP and OATPs) and efflux (BSEP and MRPs) hepatobiliary bile acid transporters at micromolar concentrations . This inhibition may contribute to the accumulation of Fasiglifam hemihydrate in the liver .

Subcellular Localization

Given its role as a GPR40 agonist, it is likely to interact with GPR40 receptors located on the cell membrane .

準備方法

The synthesis of fasiglifam hemihydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and protected by patents . general synthetic strategies involve the use of selective reagents and catalysts to achieve the desired chemical transformations.

化学反応の分析

Fasiglifam hemihydrate undergoes various chemical reactions, including:

Oxidation: Fasiglifam can be oxidized to form reactive metabolites, which may contribute to its hepatotoxicity.

Reduction: Reduction reactions are less common for fasiglifam, but it can undergo reductive metabolism in the liver.

Substitution: Fasiglifam can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

類似化合物との比較

Fasiglifam hemihydrate is unique among FFAR1 agonists due to its selective and potent activity. Similar compounds include:

GPR40 agonists: Other GPR40 agonists are in various stages of development, but fasiglifam was the first to show significant clinical efficacy.

GLP-1 receptor agonists: These compounds also enhance insulin secretion but through a different receptor and mechanism.

DPP-4 inhibitors: These drugs increase insulin secretion by preventing the degradation of incretin hormones. Fasiglifam’s uniqueness lies in its specific targeting of FFAR1 and its glucose-dependent insulinotropic effects, which reduce the risk of hypoglycemia compared to other antidiabetic agents

特性

IUPAC Name |

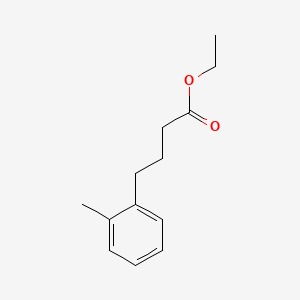

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXYMYYDAVXPIK-IWKNALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160191 | |

| Record name | Fasiglifam hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374598-80-7 | |

| Record name | Fasiglifam hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASIGLIFAM HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。